Protein SSX4 (51-70) is a peptide derived from the Synovial Sarcoma X (SSX) family of proteins, which are known for their involvement in synovial sarcomas and other cancers. SSX proteins, including SSX4, are characterized by their expression in specific tumor types and are considered potential targets for immunotherapy due to their tumor-specific antigenicity. The segment of interest, spanning amino acids 51 to 70, plays a crucial role in the immune response against tumors.
SSX4 is encoded by the SSX gene located on the X chromosome. It is primarily expressed in synovial sarcomas, a type of soft tissue sarcoma, but has also been detected in other malignancies. The protein's expression is often associated with the presence of specific antibodies in patients, indicating its potential as a biomarker for certain cancers .
SSX4 belongs to a class of cancer/testis antigens, which are typically expressed in the testis and various tumors but not in normal somatic tissues. This unique expression pattern makes SSX4 an attractive candidate for cancer immunotherapy.
The synthesis of Protein SSX4 (51-70) can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase synthesis involves sequentially adding protected amino acids to a growing peptide chain immobilized on a solid support.
The molecular structure of Protein SSX4 (51-70) consists of a sequence of amino acids that contribute to its three-dimensional conformation. The specific sequence can influence its interaction with antibodies and other proteins.
Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the peptide's conformation and dynamics.
Protein SSX4 (51-70) may undergo various chemical reactions, primarily involving interactions with antibodies or other proteins within an immunological context.
The mechanism of action for Protein SSX4 (51-70) primarily revolves around its role as an antigen recognized by T cells in the immune system. Upon presentation by major histocompatibility complex molecules on antigen-presenting cells, it can stimulate T cell activation and proliferation.
Research has shown that specific CD4+ T cells can recognize epitopes derived from SSX4, suggesting its involvement in anti-tumor immunity .
Protein SSX4 (51-70) has significant applications in cancer research and immunotherapy:
The SSX4 gene resides on the short arm of the X chromosome (Xp11.23), a genomic region characterized by dense gene content and susceptibility to oncogenic rearrangements. This locus underwent a segmental duplication event during primate evolution, resulting in two nearly identical paralogs: SSX4 (telomeric copy) and SSX4B (centromeric copy), arranged in tail-to-tail orientation with approximately 99% sequence identity across coding regions [2] [5]. The reference genomic coordinates for SSX4 span positions 48,383,516 to 48,393,347 (GRCh38/hg38 assembly), encompassing 9 exons that encode multiple protein isoforms through alternative splicing [5]. Evolutionary analysis reveals high conservation across placental mammals, particularly within functional domains, though rodents exhibit accelerated divergence in non-functional regions. The SSX4 promoter contains conserved regulatory elements responsive to testis-specific transcription factors, explaining its restricted expression pattern [5].
Table 1: Genomic Architecture of SSX4 Locus
Feature | Specification | Functional Significance |
---|---|---|
Chromosomal Band | Xp11.23 | Cancer-associated translocation hotspot |
Exon Count | 9 | Generates multiple transcript variants |
Paralogous Genes | SSX4B (centromeric copy) | 99% coding sequence identity |
Segmental Duplication | Tail-to-tail orientation | Facilitates unequal crossing over |
Transcript Variants | NM001034832.5, NM001040612.4 | Encodes isoforms a/b with distinct C-termini |
Two principal SSX4 isoforms are generated through alternative splicing: isoform a (NP001030004.1, 188 amino acids) and isoform b (NP001035702.1, 163 amino acids). Both isoforms share identical N-terminal sequences but diverge at their C-termini due to differential exon usage. The peptide fragment SSX4 (51-70) resides within the highly structured Kruppel-associated box (KRAB) domain (residues 23-82), specifically mapping to the KRAB-A subdomain responsible for transcriptional repression [2]. This 20-amino acid segment adopts an alpha-helical conformation stabilized by hydrophobic core interactions between Leu54, Leu58, and Phe62. Key structural features include:
Paralogous comparison reveals that SSX4 and SSX4B exhibit near-identical sequences (differing by only 2 residues in the KRAB domain), while other SSX family members (SSX1, SSX2, SSX3) share 70-80% sequence identity within this region. Notably, the C-terminal SSX repression domain (SSXRD, residues 156-187 in isoform a) contains a conserved nuclear export signal (NES) and protein interaction motifs that are truncated in isoform b due to frameshift-induced premature termination [5].
Table 2: SSX4 Protein Isoforms and Structural Domains
Feature | Isoform a | Isoform b | SSX4 (51-70) Location |
---|---|---|---|
UniProt ID | O60224-1 | O60224-2 | N-terminal domain |
Length (aa) | 188 | 163 | 51-70 segment |
Domains | KRAB (23-82), SSXRD (156-187) | KRAB (23-82), truncated C-terminal | Within KRAB-A subdomain |
Nuclear Localization | Yes (NLS: 83-100) | Yes | Adjacent to NLS |
Functional Motifs | Transcriptional repression, nuclear export | Impaired protein interactions | DNA/protein binding interface |
The SSX4 gene participates in the pathognomonic t(X;18)(p11.2;q11.2) translocation observed in approximately 1-2% of synovial sarcomas, forming an oncogenic SYT-SSX4 fusion gene. This rearrangement occurs through non-homologous end joining (NHEJ) between SYT intron 10 and SSX4 exon 5, 6, or 7, preserving the reading frame across the fusion junction [3] [5] [8]. The resulting chimeric protein retains:
Molecular analyses reveal that SYT-SSX4 fusions predominantly associate with monophasic histology (spindle-cell morphology without glandular elements) and demonstrate lower transcriptional repression activity compared to SYT-SSX1 fusions [6] [8]. Intriguingly, approximately 10% of synovial sarcomas exhibit co-occurrence of multiple fusion variants (e.g., SYT-SSX1 + SYT-SSX4), suggesting polyclonal origins or genomic instability. Fluorescence in situ hybridization (FISH) studies demonstrate that SSX4 translocations typically involve asymmetric breakpoints within the SSX4 locus, with preferential retention of the telomeric copy in fusion events [6]. The SYT-SSX4 fusion protein deregulates BCL-2 expression through non-canonical stabilization mechanisms, conferring apoptosis resistance independent of BCL-2 phosphorylation status [8].
Table 3: Oncogenic SSX4 Fusion Characteristics in Synovial Sarcoma
Molecular Feature | SYT-SSX4 Fusion | Prevalence | Functional Consequence |
---|---|---|---|
Translocation Partners | SYT (18q11.2) + SSX4 (Xp11.23) | 1-2% of cases | Deregulated transcriptional complex |
Breakpoint Location | SYT intron 10 + SSX4 exon 5/6/7 | >90% | In-frame fusion preserving functional domains |
Associated Histology | Monophasic subtype | 85% | Spindle-cell proliferation |
Co-occurring Fusions | SYT-SSX1 (10% of SYT-SSX4+ tumors) | Rare | Polyclonal disease origin |
BCL-2 Interaction | Constitutive overexpression | 100% of tested cases | Apoptosis resistance |
Transcriptional Activity | Moderate repression | Variable | Altered chromatin remodeling |
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